molecular formula C12H23ClN2O2 B2696788 tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride CAS No. 2138023-14-8

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride

Cat. No.: B2696788
CAS No.: 2138023-14-8
M. Wt: 262.78
InChI Key: SUPRYKFVAXXGDM-UHFFFAOYSA-N
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Description

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride is a chemical compound with a molecular weight of 262.78. It is known for its unique spirocyclic structure, which consists of a spiro junction between a six-membered and a four-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride stands out due to its unique spirocyclic structure, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPRYKFVAXXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138023-14-8
Record name tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride
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